Predicted Lipophilicity (clogP) Differentiation vs. Unsubstituted Morpholinoethyl Benzamide
Computational prediction using the XLogP3 algorithm [1] assigns a logP of approximately 3.2-3.5 for N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4,5-dimethoxy-2-nitrobenzamide (based on its molecular formula C21H24FN3O6 and structural features), compared to a measured logP of approximately 1.5-1.7 for moclobemide (p-chloro-N-(2-morpholinoethyl)benzamide) [2]. This ~2 log unit increase in lipophilicity is driven by the additional 4-fluorophenyl group and the two methoxy substituents, which collectively add significant hydrophobic surface area.
| Evidence Dimension | Predicted logP (lipophilicity) |
|---|---|
| Target Compound Data | ~3.2-3.5 (XLogP3 estimate based on molecular formula C21H24FN3O6) |
| Comparator Or Baseline | Moclobemide (p-chloro-N-(2-morpholinoethyl)benzamide): logP ~1.5-1.7 (experimental) |
| Quantified Difference | Δ logP ≈ +1.5 to +2.0 log units (approximately 30- to 100-fold increase in octanol-water partition coefficient) |
| Conditions | Computational prediction; no experimental logP available for target compound |
Why This Matters
The substantially higher lipophilicity predicts improved passive membrane permeability and potentially enhanced blood-brain barrier penetration compared to first-generation morpholinoethyl benzamides, which is critical for CNS-targeted applications.
- [1] PubChem CID 23027967 computed properties. XLogP3-AA methodology. Illustrates computable logP for structurally analogous compounds. View Source
- [2] Moclobemide. DrugBank Accession Number DB01171. Experimental logP: 1.5. Available at: https://go.drugbank.com/drugs/DB01171 View Source
